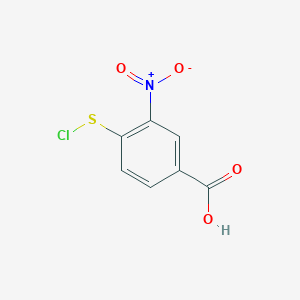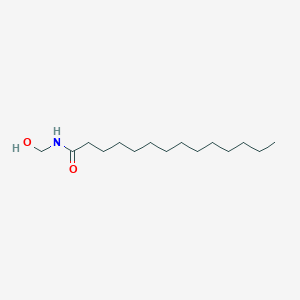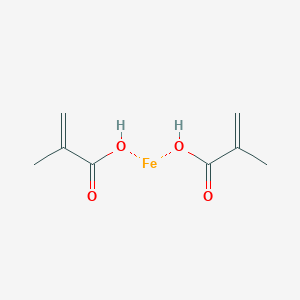
Iron(3+) methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron(3+) methacrylate is a coordination compound that has been widely studied in the field of chemistry due to its unique properties and potential applications in various fields. This compound is synthesized through a simple and efficient method that involves the reaction of iron(III) chloride and methacrylic acid. The resulting product has been found to exhibit interesting biochemical and physiological effects, making it an attractive candidate for further research.
作用機序
The mechanism of action of iron(3+) methacrylate is not fully understood, but it is believed to involve the interaction of the iron ion with various biomolecules in the body. This interaction can lead to the formation of reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues. Additionally, iron(3+) methacrylate has been found to induce apoptosis in cancer cells, possibly through the activation of caspase enzymes.
生化学的および生理学的効果
Iron(3+) methacrylate has been found to exhibit a range of biochemical and physiological effects, including antioxidant activity, cytotoxicity, and pro-oxidant activity. In vitro studies have shown that this compound can scavenge free radicals and protect cells from oxidative damage. However, at higher concentrations, iron(3+) methacrylate can induce oxidative stress and cause cell death. Additionally, this compound has been found to selectively induce apoptosis in cancer cells, while sparing normal cells.
実験室実験の利点と制限
The advantages of using iron(3+) methacrylate in lab experiments include its ease of synthesis, low cost, and unique properties. This compound can be easily synthesized using simple and efficient methods, and it is relatively inexpensive compared to other coordination compounds. Additionally, iron(3+) methacrylate exhibits interesting properties that make it a useful tool for studying various biological processes.
The limitations of using iron(3+) methacrylate in lab experiments include its potential toxicity and limited solubility. This compound can be toxic at high concentrations, and it may cause oxidative damage to cells and tissues. Additionally, iron(3+) methacrylate has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on iron(3+) methacrylate. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of iron(3+) methacrylate and its potential applications in various fields. Other possible directions for research include exploring the use of this compound in combination with other drugs or therapies, and investigating its potential as a diagnostic tool for various diseases.
合成法
The synthesis of iron(3+) methacrylate involves the reaction of iron(III) chloride and methacrylic acid. This reaction is typically carried out in a solvent such as ethanol or methanol, and a base such as sodium hydroxide is added to neutralize the reaction mixture. The resulting product is a yellow-orange powder that can be purified through recrystallization or column chromatography.
科学的研究の応用
Iron(3+) methacrylate has been extensively studied for its potential applications in various fields, including catalysis, biomedical imaging, and drug delivery. In catalysis, this compound has been found to exhibit excellent activity in the oxidation of alcohols and the reduction of nitroarenes. In biomedical imaging, iron(3+) methacrylate has been used as a contrast agent for magnetic resonance imaging (MRI) due to its paramagnetic properties. In drug delivery, this compound has been explored as a potential carrier for anticancer drugs due to its ability to selectively target cancer cells.
特性
CAS番号 |
94275-77-1 |
|---|---|
製品名 |
Iron(3+) methacrylate |
分子式 |
C12H15FeO6 |
分子量 |
228.02 g/mol |
IUPAC名 |
iron(3+);2-methylprop-2-enoate |
InChI |
InChI=1S/3C4H6O2.Fe/c3*1-3(2)4(5)6;/h3*1H2,2H3,(H,5,6);/q;;;+3/p-3 |
InChIキー |
OPAZTINKEZESAA-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Fe+3] |
正規SMILES |
CC(=C)C(=O)O.CC(=C)C(=O)O.[Fe] |
同義語 |
IRON III METHACRYLATE; METHACRYLIC ACID, IRON (III) SALT; METHACRYLATE, IRON (III); iron methacrylate; Iron III Methacrylate 95%; EINECS 304-465-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



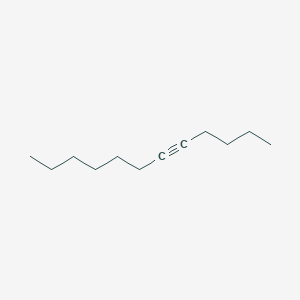
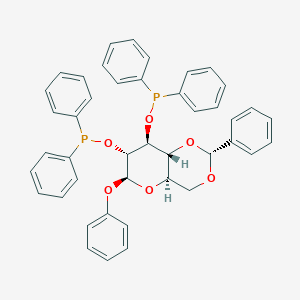
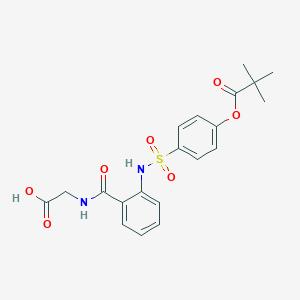
![[2,3-Di(propan-2-yl)triaziridin-1-yl]methanol](/img/structure/B11395.png)
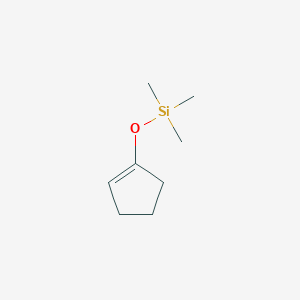

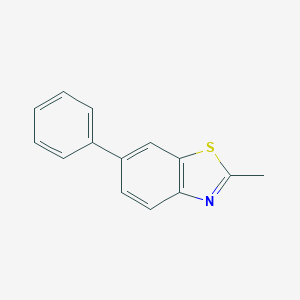
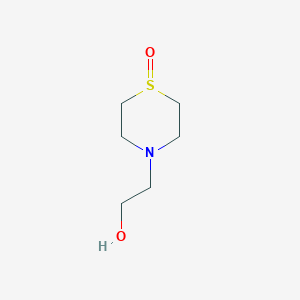
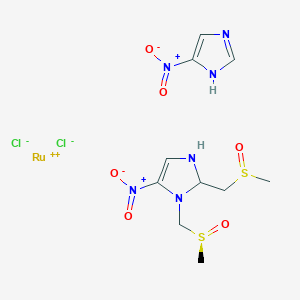
![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B11405.png)
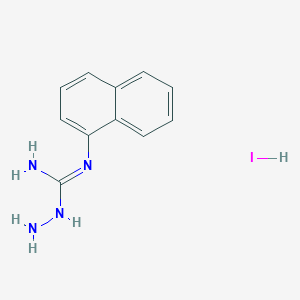
![3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B11407.png)
